4-Hydrazinyl-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

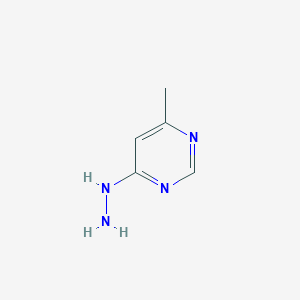

4-Hydrazinyl-6-methylpyrimidine is a chemical compound with the CAS Number: 33592-43-7 . It has a molecular weight of 124.15 . The IUPAC name for this compound is 4-hydrazino-6-methylpyrimidine .

Molecular Structure Analysis

The InChI code for 4-Hydrazinyl-6-methylpyrimidine is 1S/C5H8N4/c1-4-2-5(9-6)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,9) . This code provides a specific description of the molecule’s structure.It has a melting point of 140-141°C . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Chemical Transformations and Synthesis

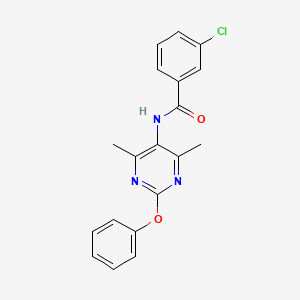

4-Hydrazinyl-6-methylpyrimidine and related compounds are central to various chemical reactions, including hydrazinolysis, which can lead to diverse products. For example, the reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine results in compounds like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, indicating new types of ring transformations of pyrimidines (Dickinson & Jacobsen, 1975). Similarly, 2-hydrazino-4-alkoxy-6-methylpyrimidines have been synthesized for antimicrobial applications (Takagi & Ueda, 1963).

Pharmaceutical and Medicinal Chemistry

Compounds derived from 4-Hydrazinyl-6-methylpyrimidine have shown potential in pharmaceutical applications. For instance, derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid exhibit cytostatic, virostatic, and anti-inflammatory properties (Machoń & Długosz, 1976). Additionally, compounds like 6-((4-hydroxy-2-mercapto-6-methylpyrimidin-5-yl)oxy)-2-methylpyridazin-3 (2H)-one have been explored for their photochemical and electrochemical properties in lanthanide complexes (Fernández et al., 2014).

Metal Complex Synthesis and Characterization

The formation of metal complexes with 4-Hydrazinyl-6-methylpyrimidine derivatives has been a significant area of study. Copper (II), cobalt (II), nickel (II), and zinc (II) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine have been synthesized, with investigations into their infrared and nuclear magnetic resonance spectra (Sakaguchi et al., 1977).

Corrosion Inhibition

New derivatives of hydrazide, such as 2-(2-hydrazinyl-1,6-dihydro-6-oxopyrimidin-4-yl) acetohydrazide, have been synthesized and utilized as corrosion inhibitors for mild steel in acidic solutions, showcasing their potential in industrial applications (Abdallah et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Mode of Action

Pyrimidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Pyrimidine derivatives have been known to influence a variety of biochemical pathways, contributing to their diverse therapeutic applications .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives have been discussed in general terms, highlighting their biological potency and improved medicinal chemistry properties .

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

(6-methylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-5(9-6)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHXGZANIHORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878806 |

Source

|

| Record name | 4-Hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)

![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)

![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)

![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)

![2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2837086.png)

![N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2837089.png)